molecular formula C10H15O5P B5212196 1-[4-(Dimethoxyphosphorylmethyl)-5-methylfuran-2-yl]ethanone

1-[4-(Dimethoxyphosphorylmethyl)-5-methylfuran-2-yl]ethanone

Cat. No.: B5212196
M. Wt: 246.20 g/mol
InChI Key: BQBXIDXQXNMALB-UHFFFAOYSA-N
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Description

1-[4-(Dimethoxyphosphorylmethyl)-5-methylfuran-2-yl]ethanone is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its molecular formula is C10H15O3P, and it is known for its distinctive furan ring substituted with a dimethoxyphosphorylmethyl group and a methyl group.

Properties

IUPAC Name

1-[4-(dimethoxyphosphorylmethyl)-5-methylfuran-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O5P/c1-7(11)10-5-9(8(2)15-10)6-16(12,13-3)14-4/h5H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBXIDXQXNMALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)C)CP(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(Dimethoxyphosphorylmethyl)-5-methylfuran-2-yl]ethanone involves several steps, typically starting with the preparation of the furan ring. The synthetic route may include the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Dimethoxyphosphorylmethyl Group: This step involves the reaction of the furan ring with dimethoxyphosphorylmethyl chloride in the presence of a base such as triethylamine.

    Methylation: The final step involves the methylation of the furan ring at the 5-position using methyl iodide and a strong base like sodium hydride.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[4-(Dimethoxyphosphorylmethyl)-5-methylfuran-2-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphosphorylmethyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted furans, alcohols, and ketones.

Scientific Research Applications

1-[4-(Dimethoxyphosphorylmethyl)-5-methylfuran-2-yl]ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(Dimethoxyphosphorylmethyl)-5-methylfuran-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways, leading to changes in cellular functions.

    Interacting with Receptors: The compound may bind to specific receptors on the cell surface, triggering signaling pathways that result in physiological responses.

    Modulating Gene Expression: It can influence the expression of genes involved in cell growth, differentiation, and apoptosis, thereby affecting cellular processes.

Comparison with Similar Compounds

1-[4-(Dimethoxyphosphorylmethyl)-5-methylfuran-2-yl]ethanone can be compared with other similar compounds, such as:

    1-(Dimethoxyphosphorylmethyl)-4-methylbenzene: This compound has a similar dimethoxyphosphorylmethyl group but differs in the aromatic ring structure, which is a benzene ring instead of a furan ring.

    1-(Dimethoxyphosphorylmethyl)-4-methoxy-benzene: Similar to the previous compound, this one also has a benzene ring but with an additional methoxy group.

    Dimethyl (4-methylbenzyl)phosphonate: This compound has a similar phosphonate group but differs in the overall molecular structure.

The uniqueness of this compound lies in its furan ring, which imparts distinct chemical and biological properties compared to its benzene ring counterparts.

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